

JNJ-54717793 Demonstrates Anxiolytic Potential in Preclinical Panic Models

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Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B15618008

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A comprehensive analysis of the selective orexin-1 receptor antagonist, **JNJ-54717793**, reveals promising anxiolytic-like effects in established preclinical models of panic anxiety when compared with placebo. The compound effectively attenuated panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli without causing sedation.

JNJ-54717793 is a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist. [1][2] The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is recognized for its role in regulating various physiological functions, including sleep-wake cycles, reward processing, and stress responses.[3][4] Orexin neurons, located in the lateral hypothalamus, project to brain regions associated with anxiety and panic, suggesting that modulation of this system could be a therapeutic strategy for anxiety disorders.[2][5] **JNJ-54717793** exhibits high affinity for the human and rat OX1R and has a selectivity of approximately 50-fold over the OX2R.[1][2]

Quantitative Data Summary

The anxiolytic potential of **JNJ-54717793** was primarily evaluated in two well-validated rat models of panic provocation: CO₂-induced panic and sodium lactate (NaLac)-induced panic.[1][2]

Model	Dose (mg/kg, p.o.)	Key Findings	Statistical Significance
CO2-Induced Panic	3, 10, 30	Attenuated CO2-induced pressor responses (30 mg/kg). [1]	$F(56,462) = 4.5, p < 0.001$
Attenuated CO2-induced bradycardia (10 and 30 mg/kg).[1]	$F(56,462) = 8.8, p < 0.001$		
Attenuated/blocked CO2-induced anxiety behavior in the social interaction test (30 mg/kg).[1]	$F(3,38) = 3.5, p = 0.016$		
No significant effect on locomotor activity. [1]	$F(4,36) = 1.8, p = 0.150$		
Sodium Lactate-Induced Panic	3, 10, 30	Attenuated/blocked sodium lactate-induced anxiety behavior in the social interaction test (30 mg/kg).[1]	$F(4,40) = 5.1, p = 0.002$
No significant effect on locomotor activity. [1]	$F(4,54) = 1.9, p = 0.128$		

Experimental Protocols

The experimental protocol for the CO2-induced panic model involved the following steps:

- Animal Subjects: Male Sprague-Dawley rats were used.

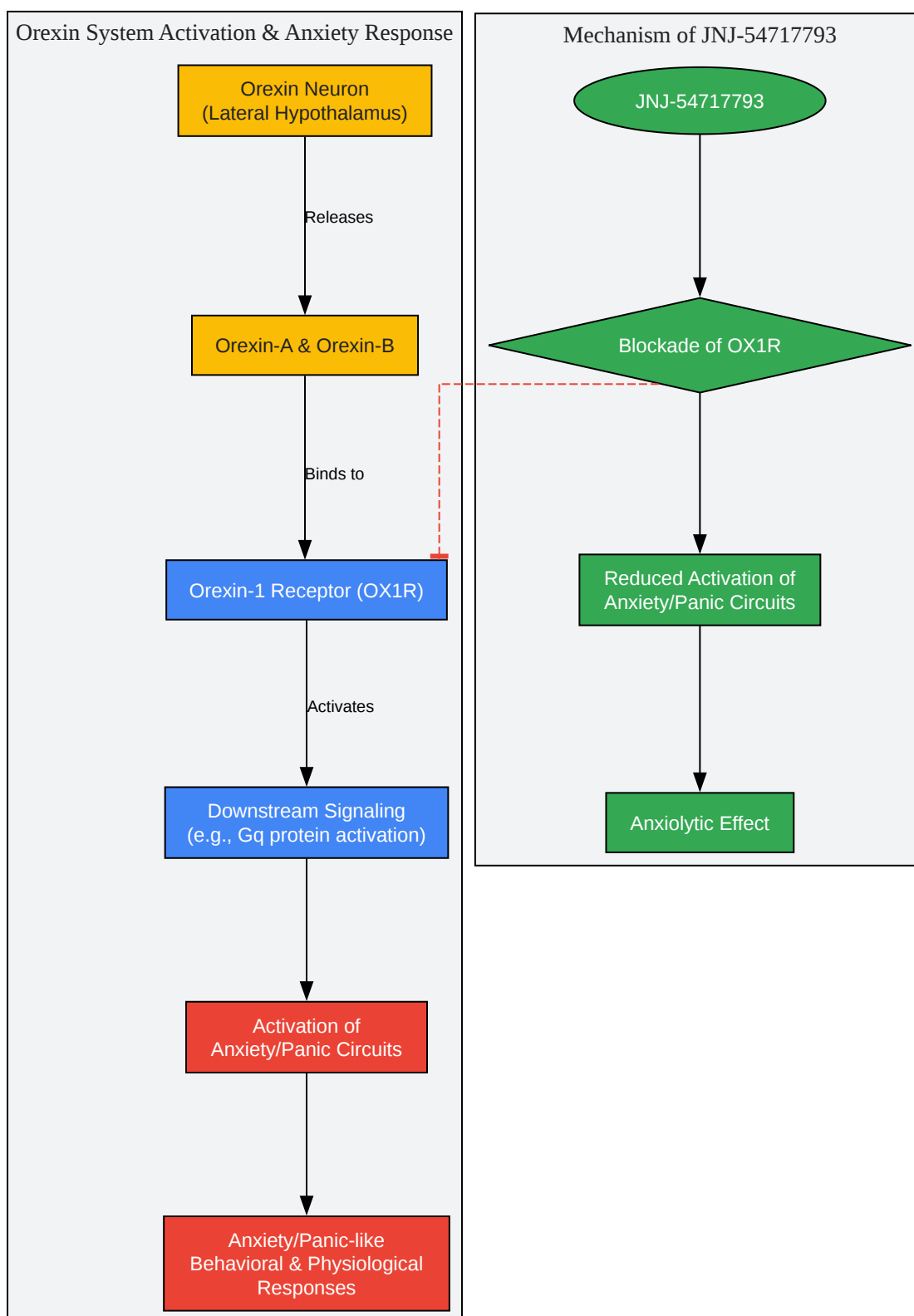
- **Surgical Implantation:** Rats were surgically implanted with radiotelemetry probes to continuously monitor cardiovascular parameters such as mean arterial blood pressure and heart rate.
- **Drug Administration:** **JNJ-54717793** was administered orally (p.o.) at doses of 3, 10, or 30 mg/kg, or a vehicle (placebo).
- **Acclimation:** Following drug administration, rats were placed in a test chamber for a period of acclimation.
- **Panic Provocation:** Rats were exposed to a 20% CO₂ challenge to induce panic-like responses.
- **Behavioral Assessment:** Anxiety-like behavior was assessed using the social interaction (SI) test. Locomotor activity was also measured.
- **Data Analysis:** Cardiovascular and behavioral data were collected and analyzed to determine the effects of **JNJ-54717793** compared to the vehicle control.

The sodium lactate-induced panic model followed a similar, yet distinct, protocol:

- **Animal Subjects:** Male Sprague-Dawley rats were utilized.
- **Surgical Preparation:** In addition to telemetry probe implantation, a chronic disinhibition of the perifornical hypothalamic area orexin region was induced to create a panic-vulnerable state.
- **Drug Administration:** **JNJ-54717793** was administered orally at doses of 3, 10, or 30 mg/kg, or a vehicle.
- **Panic Provocation:** Panic was induced via an intravenous infusion of sodium lactate.
- **Behavioral Assessment:** The social interaction test was used to measure anxiety-like behavior, and locomotor activity was monitored in an open-field test.
- **Data Analysis:** The collected data were statistically analyzed to compare the effects of the different doses of **JNJ-54717793** with the placebo group.

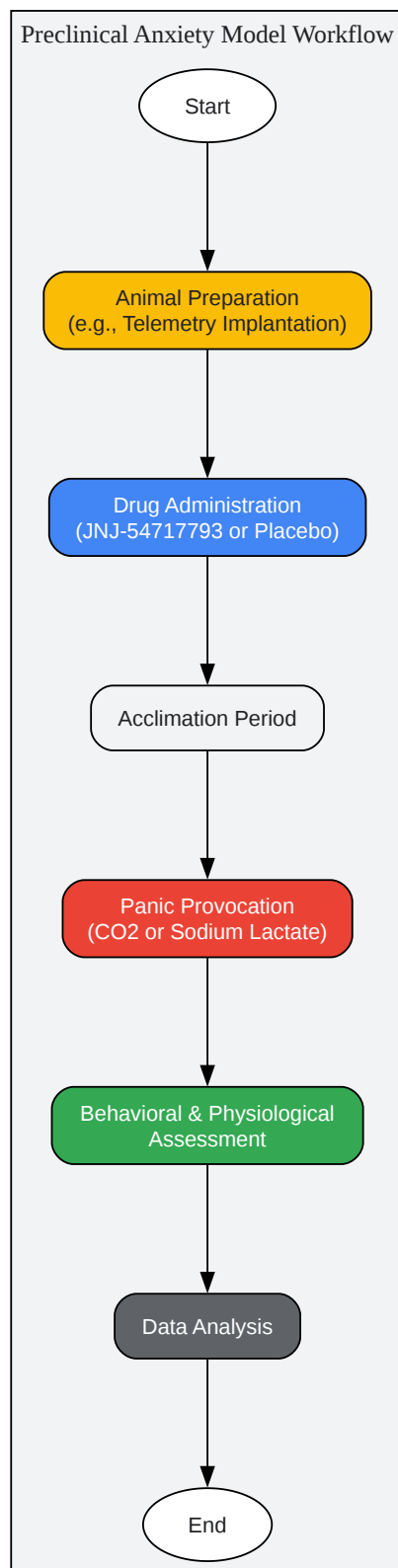
Signaling Pathway and Experimental Workflow

The mechanism of action of **JNJ-54717793** involves the blockade of the orexin-1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of orexin-A and orexin-B. This action is believed to dampen the heightened neuronal activity in brain circuits associated with fear and panic.



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Figure 1: Signaling pathway of the orexin system in anxiety and the mechanism of action of JNJ-54717793.



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Figure 2: Generalized experimental workflow for preclinical anxiety models used to evaluate **JNJ-54717793**.

In conclusion, the preclinical data strongly support the anxiolytic potential of **JNJ-54717793** in models of panic anxiety. By selectively targeting the orexin-1 receptor, this compound offers a novel mechanistic approach for the potential treatment of anxiety disorders, warranting further investigation in clinical settings.

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